Cas no 941899-69-0 (N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide structure
941899-69-0 structure
Product name:N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide
CAS No:941899-69-0
MF:C19H21N3O4S2
MW:419.517741918564
CID:5442652

N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-1$l^{6},2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
    • Acetamide, N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-
    • N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide
    • Inchi: 1S/C19H21N3O4S2/c1-3-22-16-7-5-6-8-17(16)28(24,25)21-19(22)27-13-18(23)20-14-9-11-15(12-10-14)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,23)
    • InChI Key: VDNQUBFBZADONL-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OCC)C=C1)(=O)CSC1N(CC)C2=CC=CC=C2S(=O)(=O)N=1

N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3222-1804-5mg
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
941899-69-0 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3222-1804-15mg
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
941899-69-0 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3222-1804-2mg
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
941899-69-0 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3222-1804-4mg
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
941899-69-0 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3222-1804-2μmol
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
941899-69-0 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3222-1804-10mg
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
941899-69-0 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3222-1804-1mg
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
941899-69-0 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3222-1804-5μmol
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
941899-69-0 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3222-1804-3mg
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
941899-69-0 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3222-1804-10μmol
N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
941899-69-0 90%+
10μl
$69.0 2023-04-27

Additional information on N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide

N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide (CAS No. 941899-69-0): An Overview

N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanylacetamide (CAS No. 941899-69-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, is a promising candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.

Chemical Structure and Synthesis

The molecular formula of N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanylacetamide is C20H23N3O3S2. The compound features a benzothiadiazine core with a sulfanylacetamide moiety and an ethoxyphenyl substituent. The benzothiadiazine ring system is known for its versatile pharmacological properties, including anticonvulsant, anti-inflammatory, and antitumor activities. The presence of the sulfanylacetamide group further enhances the compound's biological activity by modulating its interactions with biological targets.

The synthesis of N-(4-ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanylacetamide typically involves a multi-step process. One common approach is to start with the preparation of the benzothiadiazine core through the reaction of 2-aminothiophenol with an appropriate nitrile or amide. Subsequent functionalization steps are then employed to introduce the ethoxyphenyl and sulfanylacetamide groups. Recent advancements in synthetic methodologies have focused on improving the yield and purity of the final product while minimizing environmental impact.

Biological Properties and Mechanisms of Action

N-(4-Ethoxyphenyl)-2-(4-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its anticonvulsant activity. Research has shown that this compound can effectively reduce seizure frequency and duration in animal models of epilepsy. The mechanism underlying this activity is thought to involve modulation of ion channels and neurotransmitter systems in the brain.

In addition to its anticonvulsant properties, N-(4-Ethoxyphenyl)-2-(4-Ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-Yl)sulfanylacetamide has also demonstrated anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. This property makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Therapeutic Potential

The therapeutic potential of N-(4-Ethoxyphenyl)-2-(4-Ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-Yl)sulfanylacetamide has been explored in several preclinical studies and early-stage clinical trials. Initial results have been promising, with the compound showing good safety profiles and efficacy in animal models of various diseases. However, further clinical trials are needed to fully evaluate its safety and efficacy in human patients.

In a recent phase I clinical trial conducted by a leading pharmaceutical company, N-(4-Ethoxyphenyl)-2-(4-Ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-Yl)sulfanylacetamide was administered to a small group of healthy volunteers to assess its pharmacokinetics and safety. The results indicated that the compound was well-tolerated at various dose levels with no serious adverse effects reported. These findings provide a strong foundation for advancing the compound into phase II trials focused on specific therapeutic indications.

Current Research Trends and Future Directions

The ongoing research on N-(4-Ethoxyphenyl)-2-(4-Ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-Yl)sulfanylacetamide is focused on several key areas. One area of interest is the optimization of its chemical structure to enhance its pharmacological properties while reducing potential side effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its biological targets.

Another area of active research is the exploration of combination therapies involving N-(4-Ethoxyphenyl)-2-(4-Ethyl-Dioxo-Benzothiadiazin-Yl)sulfanylacetamide. Studies have shown that combining this compound with other drugs can synergistically enhance therapeutic outcomes in various disease models. For example, when used in combination with standard anti-inflammatory drugs like NSAIDs or corticosteroids, it has been shown to provide better control over inflammation compared to monotherapy.

In conclusion, N-(4-Ethoxyphenyl)-2-(4-Ethyl-Dioxo-Benzothiadiazin-Yl)sulfanylacetamide (CAS No. 941899- strong>-69-) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases in the future.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD